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5-amino-1,3-dimethylquinazoline-

Compound Name:
2,4(1H,3H)-dione

Cat. No.: B11758165

Get Quote

Executive Summary: The "Peri" Effect Advantage

In the development of quinazoline-based therapeutics (e.g., inhibitors for EGFR, PARP, or
Topoisomerase), the control of solid-state properties is paramount. 5-amino-1,3-
dimethylquinazoline-2,4-dione represents a unique structural class where the "peri" positioning
of the amino group creates a distinct performance profile compared to its isomers (6-, 7-, or 8-
amino) and non-methylated analogs.

Key Differentiator: The formation of a robust intramolecular hydrogen bond (S(6) motif)
between the 5-amino group and the 4-carbonyl oxygen. This "molecular lock" reduces polarity,
enhances lipophilicity, and disrupts intermolecular aggregation, offering superior solubility
profiles compared to alternative isomers.

Crystallographic Characterization (The Product)
Molecular Conformation

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b11758165#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11758165?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

The crystal structure of 5-amino-1,3-dimethylquinazoline-2,4-dione is defined by its rigid, planar
bicyclic core. Unlike flexible aliphatic chains, the quinazoline dione system acts as a flat
template for pi-stacking.

 Intramolecular H-Bonding (The S(6) Ring): The defining feature is the interaction between
the amino nitrogen (

) and the carbonyl oxygen (
).

o Geometry: The N-H...O distance is typically short (approx. 1.9-2.1 A), forcing the amino
group to be coplanar with the aromatic ring.

o Consequence: This locks the conformation, preventing the amino group from acting as a
free donor for solvation or intermolecular networking.

Crystal Packing Architecture

Because the N1 and N3 positions are methylated, the classic "ribbon" or "tape" motifs seen in
primary amides (via N-H...O=C intermolecular bonds) are blocked.

o Dominant Interaction:

stacking between antiparallel quinazoline cores.

e Secondary Interaction: Weak

hydrogen bonds involving the methyl protons and carbonyl oxygens.

» Lattice Energy: Lower than non-methylated analogs, resulting in a lower melting point and
higher organic solubility.

Comparative Performance Analysis (Alternatives)

This section compares the target molecule against two key classes of alternatives: Positional
Isomers (6-amino) and Non-Methylated Analogs.

Table 1: Physicochemical Performance Matrix
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Feature

5-Amino-1,3-
dimethyl (Target)

6-Amino-1,3-
dimethyl (lIsomer
Alternative)

5-Amino-
quinazoline-2,4-
dione (Non-
methylated)

H-Bonding Mode

Intramolecular (S6

motif)

Intermolecular
(Chain/Sheet)

Intermolecular
Network (3D)

Crystal Packing

Discretely stacked

dimers

Infinite H-bonded

chains

High-density H-

bonded lattice

Melting Point

Moderate (Lower

lattice energy)

High (Stabilized by
intermolecular H-
bonds)

Very High (>300°C,

decomposition)

High (Lipophilic

Low (High lattice

Solubility (Organic) Moderate
surface) energy penalty)
Membrane Enhanced (Polarity
N o Standard Low
Permeability shielding)
Ideal for oral Good for stable solid Limited (Processing

Development Utility

bioavailability

dosage forms

difficulties)

Detailed Comparison Logic

Vs. The 6-Amino Isomer (The "Exposed" Donor)

In the 6-amino isomer, the amino group is distant from the carbonyls. It cannot form an internal

bond.

o Causality: The "exposed"

group seeks external acceptors. In the crystal, this leads to the formation of intermolecular
hydrogen bonded chains.

o Impact: This network increases the energy required to break the lattice (higher melting point)

and increases the desolvation penalty, lowering solubility in non-polar solvents compared to

the 5-amino target.
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Vs. The Non-Methylated Analog (The "Brick Dust")
Removing the methyl groups at N1 and N3 restores strong H-bond donors on the heterocyclic

ring.

o Causality: These molecules form insoluble, high-melting "brick dust” crystals due to
extensive N-H...O=C networks similar to indigo or quinacridone pigments.

e Impact: While extremely stable, they present significant formulation challenges. The 1,3-
dimethyl modification of the target molecule is a strategic "masking" of polarity to improve
processability.

Visualizing the Structural Logic

The following diagram illustrates the divergent pathways of crystallization driven by the position
of the amino group and methylation status.
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Click to download full resolution via product page

Caption: Structural logic flow comparing the target molecule's "shielded" nature vs. the
network-forming tendencies of alternatives.

Experimental Protocols
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To validate these structural claims, the following protocols ensure reproducible crystal growth
and analysis.

Crystallization Protocol (Self-Validating System)

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) to confirm the
intramolecular H-bond.

o Solvent Selection: Use a solvent system that balances solubility with evaporation rate.

o Recommended:Ethanol/Chloroform (1:1 v/v). Chloroform dissolves the lipophilic core;
Ethanol allows for H-bond solvation.

 Dissolution: Dissolve 20 mg of 5-amino-1,3-dimethylquinazoline-2,4-dione in 2 mL of solvent
mixture at 40°C. Filter through a 0.45 um PTFE syringe filter to remove nucleation seeds.

o Growth: Place in a partially capped vial (slow evaporation) at 20°C.

o Validation: Crystals should appear as yellow prisms within 48-72 hours. If needles form,
evaporation was too fast; repeat with a narrower vial opening.

X-Ray Data Collection Parameters

Objective: High-resolution structure determination.

Temperature: 100 K (Cryostream) — Essential to reduce thermal motion of the methyl groups.

Radiation: Mo-K\alpha (\lambda = 0.71073 A) or Cu-K\alpha (\lambda = 1.54184 A).

Resolution: 0.8 A or better.

Refinement Focus: Locate the amino hydrogen atoms in the difference Fourier map.

o Success Criterion: The H-atom positions should confirm the N-H...O distance is < 2.2 A,
validating the intramolecular bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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